molecular formula C20H21N3O2S B2864161 N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313702-16-8

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2864161
CAS No.: 313702-16-8
M. Wt: 367.47
InChI Key: LOIFROPSXQWYMC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound belongs to the dihydropyrimidine (DHPM) class of heterocyclic molecules, a scaffold intensively investigated for its diverse pharmacological profiles . The core structure of this tetrahydropyrimidine is characterized by a 2-thioxo group and a carboxamide bridge linked to a 2-methoxyphenyl ring. With a molecular formula of C20H21N3O3 and a molecular weight of 351.40, it presents a defined structure for structure-activity relationship (SAR) studies . Dihydropyrimidine derivatives have been identified as promising scaffolds in drug discovery, with documented research applications as potential inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These targets are critical in oncology research, particularly for breast cancer and other solid tumors . Furthermore, the broader dihydropyrimidine family has shown other relevant biological activities in experimental models, including antioxidant effects, which makes them interesting for multifactorial disease research . This compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(26)23-18)19(24)22-15-6-4-5-7-16(15)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFROPSXQWYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with thioxo and methoxy functional groups. Its molecular formula is C19H19N3OSC_{19}H_{19}N_{3}OS with a molecular weight of approximately 337.4 g/mol. The presence of sulfur in the thioxo group enhances its reactivity and biological activity compared to similar compounds lacking this feature .

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown that it exhibits significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus40
Escherichia coli20
Pseudomonas aeruginosa30

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as Aspergillus niger, with comparable MIC values .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate that it could serve as a lead compound for further development in cancer therapeutics.

Cancer Cell LineIC50 (µM)
MDA-MB-23127.6
A549 (Lung)30.5

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets that disrupt essential cellular processes. The thioxo group may play a crucial role in these interactions due to its electrophilic nature .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Dhaduk et al. evaluated various synthesized tetrahydropyrimidine derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that compounds with thioxo substitutions exhibited superior activity compared to their oxo counterparts .
  • Cytotoxicity Assessment : In another research effort, the cytotoxicity of several derivatives was assessed against human cancer cell lines. The study found that modifications on the phenyl ring significantly influenced the cytotoxic activity, suggesting structure-activity relationships that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Features Biological Activity Reference
Target Compound : N-(2-Methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide - N1: 2-Methoxyphenyl
- C4: p-Tolyl
- C2: Thioxo
- C6: Methyl
High lipophilicity due to p-tolyl and methoxyphenyl groups; thioxo enhances stability. Antimicrobial (hypothesized based on analogs) .
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide - N1: 2-Chlorophenyl
- C4: 3-Methoxyphenyl
- C2: Thioxo
Chlorine increases electronegativity; 3-methoxy enhances solubility. Not reported; structural similarity suggests potential antimicrobial activity.
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - C2: Oxo (C=O) instead of thioxo Oxo reduces hydrogen-bonding capacity; lower stability in acidic conditions. Lower bioavailability compared to thioxo analogs .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - C5: Ethyl ester instead of carboxamide
- C4: 2-Fluorophenyl
Ester group decreases polarity; fluorine enhances metabolic stability. Anticancer activity (IC₅₀ = 345.4 ± 0.5 µM against MCF-7) .
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - C4: Furan heterocycle
- C2: Oxo
Furan improves π-π stacking; oxo reduces binding affinity. Moderate antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay) .
4-(2-Methoxynaphthalen-1-yl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide - C4: Naphthalene
- N1: o-Tolyl
Bulky naphthalene enhances steric hindrance; o-tolyl reduces solubility. Not reported; structural complexity may limit pharmacokinetics.

Key Findings :

Thioxo vs. Oxo : Thioxo derivatives (e.g., target compound) exhibit higher thermal stability and stronger hydrogen-bonding interactions compared to oxo analogs, as confirmed by melting points and crystallography .

Aromatic Substituents :

  • p-Tolyl vs. Halogenated Phenyl : p-Tolyl (target compound) increases lipophilicity, enhancing membrane permeability, while halogenated phenyls (e.g., 2-chlorophenyl) improve electronic interactions with target proteins .
  • Heterocyclic Substitutions : Furan or naphthalene groups (e.g., ) introduce steric and electronic effects, altering binding modes in enzymatic assays.

Carboxamide vs. Ester : Carboxamide derivatives (target compound) show higher polarity and better solubility in polar solvents compared to ester analogs .

Q & A

Q. Table 1: Representative Synthetic Conditions

CatalystSolventTemp (°C)Yield (%)Reference
HClEthanol8040–60
TFA*DCM**2535–50

*Trifluoroacetic acid; **Dichloromethane

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, thioxo groups). Key signals: δ 2.3–2.5 ppm (CH₃ of p-tolyl), δ 3.8–4.0 ppm (OCH₃) .
  • X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks. Example data from analogous compounds:
    • Triclinic system (P1), a = 9.29 Å, b = 13.28 Å, c = 14.51 Å .
    • Intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core .

Advanced: How can reaction yields be optimized in thiourea-based cyclocondensations?

Methodological Answer:
Key parameters:

  • Catalyst Screening : Replace HCl with Lewis acids (e.g., Yb(OTf)₃) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates but may require higher temps (80–100°C) .
  • Microwave Assistance : Reduces reaction time (2–4 hrs) with comparable yields (50–65%) .

Data Contradiction Note : Yields vary significantly (30–70%) due to thiourea’s sensitivity to moisture; rigorous drying of reagents is critical .

Advanced: How do structural modifications (e.g., p-tolyl vs. chlorophenyl) affect bioactivity?

Methodological Answer:

  • SAR Studies :
    • p-Tolyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .
    • Thioxo vs. Oxo : Thioxo derivatives show higher antimicrobial activity (MIC 8–16 µg/mL vs. 32–64 µg/mL for oxo analogs) .
  • Crystallographic Insights : Substituent orientation (e.g., dihedral angles >80°) impacts binding to enzyme active sites .

Q. Table 2: Biological Activity Comparison

SubstituentTarget ActivityIC₅₀ (µM)Reference
p-TolylAntifungal12.5
4-ChlorophenylAntibacterial8.3

Advanced: How should researchers address discrepancies in thermal stability data?

Methodological Answer:

  • Analytical Triangulation : Combine DSC, TGA, and dynamic XRD to detect polymorphic transitions .
  • Case Study : A polymorph with a 12.8° dihedral angle showed 10°C higher decomposition temp than a 5.2° variant due to tighter crystal packing .
  • Controlled Storage : Store under argon at -20°C to prevent light/moisture degradation .

Basic: What are the compound’s stability profiles under standard lab conditions?

Methodological Answer:

  • Thermal Stability : Decomposes at 220–240°C (TGA data) .
  • Light Sensitivity : UV exposure (254 nm) induces 15% degradation over 72 hrs; use amber vials .
  • Hydrolytic Stability : Stable in pH 5–7; degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with fungal CYP51 (PDB: 1EA1) to identify H-bonding with thioxo and methoxyphenyl groups .
  • MD Simulations : 100-ns trajectories reveal stable binding to ATP-binding cassettes (RMSD <2.0 Å) .

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